

# Live-Cell Imaging with ATTO 647N: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 647

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## Introduction

**ATTO 647N** is a fluorescent dye that has become an invaluable tool for live-cell imaging due to its exceptional photophysical properties. As a rhodamine-based dye, it offers high molar absorptivity, strong fluorescence quantum yield, and excellent photostability, making it particularly well-suited for demanding applications such as long-term time-lapse imaging and super-resolution microscopy.<sup>[1]</sup> Its excitation and emission maxima in the far-red spectrum (approximately 644 nm and 669 nm, respectively) minimize phototoxicity and cellular autofluorescence, leading to high signal-to-noise ratios.<sup>[2][3]</sup>

This document provides detailed protocols for using **ATTO 647N** in live-cell imaging, summarizes its key quantitative properties, and illustrates relevant biological pathways and experimental workflows. **ATTO 647N** is effective for high-precision applications including single-molecule detection, structured illumination microscopy (SIM), stimulated emission depletion (STED) microscopy, and flow cytometry.<sup>[1][4]</sup>

## Data Presentation

### Photophysical Properties of ATTO 647N

The performance of a fluorophore is defined by its photophysical characteristics. The table below summarizes the key properties of **ATTO 647N**.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	644 nm	[2][3]
Emission Maximum ( $\lambda_{em}$ )	669 nm	[2][3]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	150,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][5]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	0.65	[2]
Fluorescence Lifetime ( $\tau_{fl}$ )	3.5 ns	[5]
Molecular Weight (MW)	~771 g/mol	[2]

## Comparative Analysis with Other Far-Red Dyes

**ATTO 647N** is often chosen over other dyes in the same spectral class due to its superior performance, particularly its photostability.

Property	ATTO 647N	Cy5	Alexa Fluor 647
Excitation Max (nm)	644	649	650
Emission Max (nm)	669	670	668
Quantum Yield	0.65	0.28	0.33
Photostability	High	Moderate	High
Brightness	High	Moderate	High

Note: Data compiled from various sources for general comparison.[6][7] Performance can vary based on experimental conditions.

## Experimental Protocols

### Protocol 1: Live-Cell Mitochondrial Labeling

**ATTO 647N** NHS ester can be used as a highly effective mitochondrial marker in living cells, demonstrating enhanced brightness and photostability compared to other common

mitochondrial dyes.[8] This protocol is adapted from studies using U2OS cells.[4][8]

#### Materials:

- **ATTO 647N** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on imaging-grade dishes or coverslips

#### Procedure:

- **Prepare Stock Solution:** Dissolve **ATTO 647N** NHS ester in anhydrous DMSO to create a 1 mM stock solution. Store aliquots at -20°C, protected from light and moisture.
- **Cell Preparation:** Culture cells to a desired confluency (typically 60-80%) on a vessel suitable for high-resolution microscopy.
- **Prepare Staining Solution:** Dilute the 1 mM **ATTO 647N** stock solution in pre-warmed live-cell imaging medium to a final concentration of 1.5 µM.[8]
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
- **Incubation:** Incubate the cells for 30 minutes at 20°C or 37°C, protected from light.[8] A study has shown that cell viability remains high (>86%) after a 30-minute incubation.[4]
- **Washing:** Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
- **Imaging:** The cells are now ready for imaging. Use an appropriate filter set for far-red fluorescence (e.g., Excitation: 640/14 nm, Emission: 676/29 nm). For optimal results and to minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal.

## Protocol 2: General Labeling of Cell Surface Proteins

The N-hydroxysuccinimidyl (NHS) ester functional group of **ATTO 647N** reacts with primary amines on the extracellular domains of membrane proteins, allowing for general labeling of the cell surface.[9]

Materials:

- **ATTO 647N** NHS ester
- Anhydrous DMSO
- Ice-cold PBS (pH 8.0)
- Complete cell culture medium

Procedure:

- **Prepare Stock Solution:** Prepare a 1-10 mg/mL stock solution of **ATTO 647N** NHS ester in anhydrous DMSO.
- **Cell Preparation:** Culture adherent cells on coverslips or imaging dishes. For suspension cells, harvest and wash once with PBS.
- **Wash Cells:** Wash the cells twice with ice-cold PBS to reduce membrane turnover and remove amine-containing media components.
- **Prepare Labeling Solution:** Dilute the **ATTO 647N** stock solution in ice-cold PBS (pH 8.0) to a final concentration of 1-10 µg/mL. The slightly alkaline pH facilitates the reaction between the NHS ester and primary amines.[3]
- **Labeling Reaction:** Add the labeling solution to the cells and incubate for 15-30 minutes on ice or at 4°C to minimize endocytosis.
- **Washing:** Gently remove the labeling solution and wash the cells three to four times with ice-cold PBS to remove all unreacted dye.

- Imaging: Replace the PBS with pre-warmed complete cell culture medium. The cells can be imaged immediately or after a recovery period at 37°C.

## Protocol 3: Targeted Protein Labeling via Antibody Conjugation

For specific protein tracking, **ATTO 647N** can be conjugated to a primary antibody or a ligand that targets a protein of interest. This protocol provides a general overview; for optimal results, follow the specific instructions provided with protein labeling kits.[\[3\]](#)[\[10\]](#)

### Part A: Antibody Conjugation

- Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.[\[3\]](#) The optimal pH for NHS ester labeling is 8.3.[\[3\]](#)
- Dye Preparation: Dissolve **ATTO 647N** NHS ester in DMSO immediately before use.
- Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification: Separate the antibody-dye conjugate from the unreacted dye using a purification column (e.g., Sephadex G-25).[\[7\]](#)

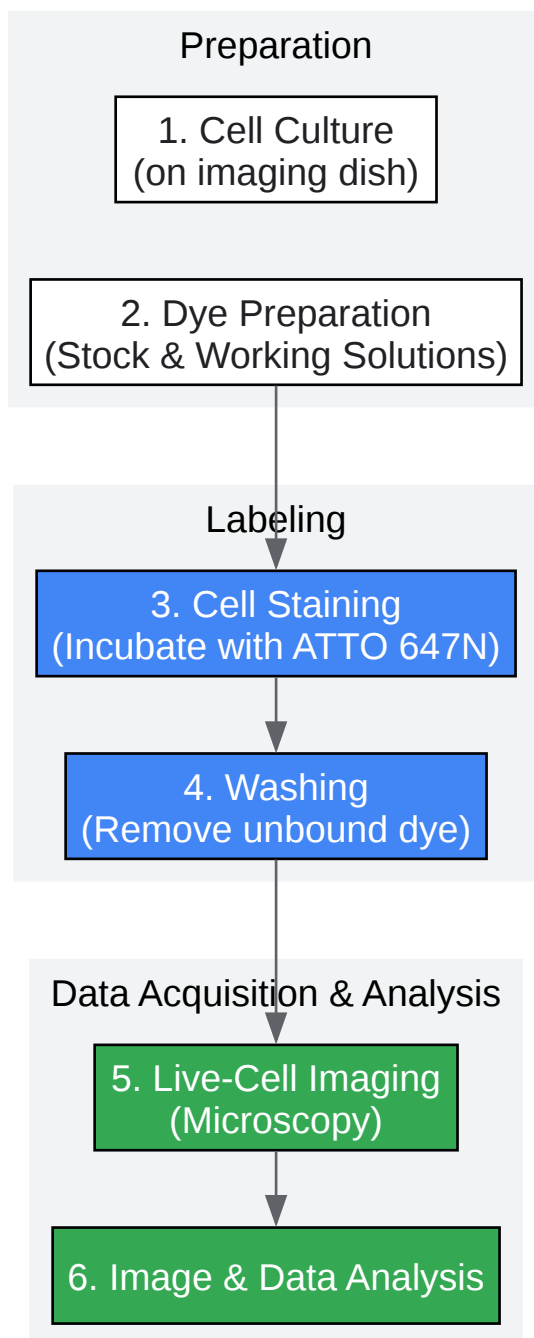
### Part B: Cell Labeling with Conjugate

- Cell Preparation: Culture cells as described in previous protocols.
- Labeling: Dilute the **ATTO 647N**-antibody conjugate in culture medium to a working concentration (typically 1-5 µg/mL) and add it to the cells.
- Incubation: Incubate for 30-60 minutes at 37°C or on ice, depending on whether internalization is desired.
- Washing: Wash the cells three times with culture medium to remove unbound conjugates.
- Imaging: Proceed with live-cell imaging.

## Visualizations

### Experimental Workflow for Live-Cell Imaging

The following diagram outlines the standard workflow for preparing and imaging live cells with **ATTO 647N**.

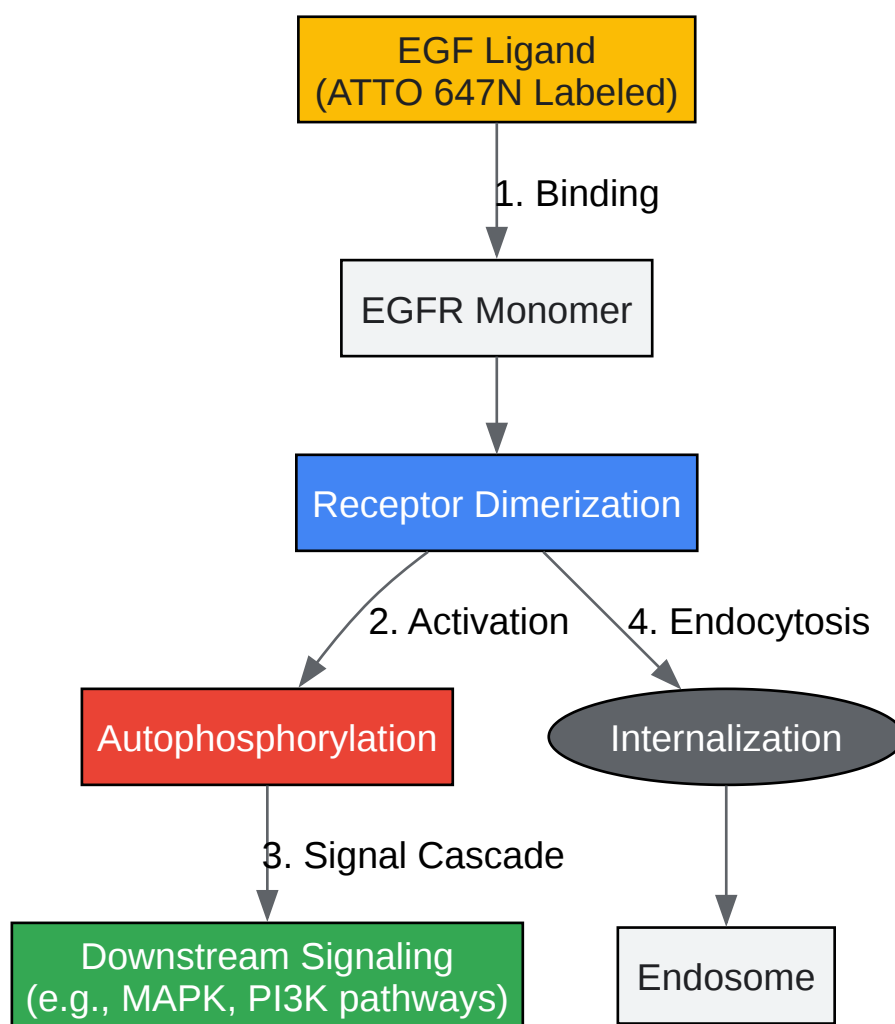


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Caption: General workflow for live-cell imaging using **ATTO 647N**.

## Application Example: EGFR Signaling Pathway

**ATTO 647N**-labeled ligands (like Epidermal Growth Factor, EGF) or antibodies can be used to track receptor tyrosine kinase signaling and trafficking in real-time.[7] The diagram below illustrates the key steps in EGFR activation and internalization.



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